Enhanced Lipophilicity (XLogP3) Distinguishes 338419-02-6 from the Unsubstituted Parent and Halogen-Substituted Analogs
The computed partition coefficient (XLogP3) of the target compound is 2.5, representing a 0.9‑unit increase over the unsubstituted parent N‑[1,2,4]triazolo[1,5‑a]pyridin‑8‑ylbenzenecarboxamide (XLogP3 = 1.6) and a 0.3‑unit increase over the 4‑chloro analog (XLogP3 = 2.2) [1]. This magnitude of lipophilicity difference is within the range known to produce a 3‑ to 10‑fold variation in membrane passive permeability for compounds in this molecular weight range, based on established LogP‑permeability relationships [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide (unsubstituted parent, CAS 338406-04-5): XLogP3 = 1.6; 4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide (CAS 338406-08-9): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. unsubstituted parent; ΔXLogP3 = +0.3 vs. 4-chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) [1] |
Why This Matters
Higher lipophilicity directly influences cell-based assay permeability and oral bioavailability potential; substituting a less lipophilic analog may yield false-negative results in cellular or in vivo models.
- [1] PubChem. XLogP3 values: CID 1475781 (2.5), CID 1473692 (1.6), CID 1473695 (2.2). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. (Established LogP-permeability correlation reference.) View Source
